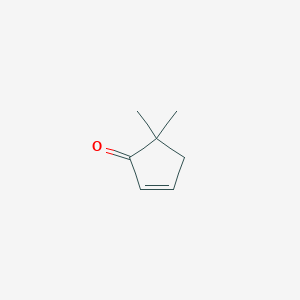

5,5-dimethylcyclopent-2-en-1-one

Description

Overview of Cyclopentenone Structural Motifs and Their Significance

Cyclopentenones are a class of organic compounds characterized by a five-membered ring containing a ketone functional group and a carbon-carbon double bond. This structural motif is a cornerstone in the architecture of numerous biologically active natural products, including jasmone, aflatoxins, and various prostaglandins. wikipedia.org The inherent reactivity of the α,β-unsaturated ketone system makes cyclopentenones highly versatile intermediates in organic synthesis. acs.org They can undergo a variety of chemical transformations, including nucleophilic conjugate additions, Diels-Alder reactions, and photochemical rearrangements, allowing for the construction of complex molecular frameworks. wikipedia.org The cyclopentenone unit is considered a powerful synthon, or building block, for creating a diverse range of bioactive molecules. acs.orgacs.org

The significance of cyclopentenones extends to medicinal chemistry, where the introduction of this moiety into molecules has been shown to enhance their therapeutic potential. researchgate.net For instance, jasmonates, which contain a cyclopentenone ring, are plant hormones synthesized in response to injury and have demonstrated pro-apoptotic activity in different signaling mechanisms. researchgate.net

Academic Relevance of 5,5-Dimethylcyclopent-2-en-1-one and Substituted Cyclopentenones

Substituted cyclopentenones, such as this compound, are of particular interest to the academic research community. The substituents on the cyclopentenone ring can significantly influence its reactivity and stereoselectivity in chemical reactions, providing a platform for methodological development and the synthesis of novel compounds.

Chiral cyclopentenones are especially valuable as precursors in the asymmetric synthesis of complex chiral molecules. acs.orgacs.org A variety of methods have been developed for the enantioselective and asymmetric synthesis of these important building blocks, including enzymatic resolutions and organocatalyzed reactions. acs.orgacs.org

The study of substituted cyclopentenones also contributes to a deeper understanding of reaction mechanisms. For example, the photolysis of 5-hydroxycyclopentenones has been shown to proceed through a singlet excited state, leading to a stereospecific rearrangement. rsc.org Furthermore, research on the photophysical properties of 5-arylalkyl-3-phenylcyclopentenones has provided insights into the rapid equilibration between different excited states in these molecules. rsc.org

The academic exploration of compounds like this compound and its derivatives continues to fuel innovation in synthetic organic chemistry, enabling the construction of intricate molecular architectures and the discovery of new therapeutic agents. researchgate.net

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 17197-84-1 |

| Molecular Formula | C₇H₁₀O |

| Molecular Weight | 110.156 g/mol |

| Physical Form | Liquid |

| InChI Key | OUDVKHIZRZRHGO-UHFFFAOYSA-N |

This data is compiled from multiple sources. sigmaaldrich.commolport.comchemsynthesis.com

Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethylcyclopent-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-7(2)5-3-4-6(7)8/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDVKHIZRZRHGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC=CC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454121 | |

| Record name | 2-Cyclopenten-1-one, 5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17197-84-1 | |

| Record name | 2-Cyclopenten-1-one, 5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-dimethylcyclopent-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Mechanistic Investigations of 5,5 Dimethylcyclopent 2 En 1 One

C-C Reductive Elimination in Palladium Complexes and Related Cyclopentene (B43876) Additives

While direct mechanistic studies focusing solely on 5,5-dimethylcyclopent-2-en-1-one as an additive in palladium-catalyzed C-C reductive elimination are not extensively documented in the literature, its potential role can be inferred from detailed investigations into structurally related cyclopentene derivatives and other olefins.

A seminal study by Pérez-Rodríguez et al. utilized Density Functional Theory (DFT) calculations, supported by experimental data, to investigate the influence of various additives on the C-C reductive elimination from cis-[Pd(CH₃)₂(P(CH₃)₃)L] complexes. acs.orgnih.gov This research provides a foundational understanding of how the electronic properties of olefinic additives can modulate the activation energy of the reductive elimination process.

The study revealed that olefins with electron-withdrawing substituents significantly facilitate the C-C coupling by lowering the activation energy barrier for reductive elimination. acs.orgnih.gov This is achieved through the formation of a cis-[Pd(R)₂(PR'₃)(olefin)] intermediate, where the coordination of the electron-deficient olefin to the palladium center promotes the bond-forming step. acs.org In contrast, electron-rich or simple olefins were found to have little to no accelerative effect, and in some cases, could even be inhibitory if their coordination leads to intermediates with higher activation barriers than a dissociative mechanism. acs.orgnih.gov

The research by Pérez-Rodríguez and coworkers examined a series of olefins and ranked them according to their effect on the activation energy for the reductive elimination of ethane (B1197151) from a model palladium complex. acs.orgnih.gov Among the tested compounds was 3,5-dimethylcyclopent-1-ene, a structural isomer of this compound, but lacking the activating carbonyl group.

The findings from this study are summarized in the table below, which shows the calculated activation energies for C-C reductive elimination in the presence of various olefinic additives.

| Additive (Olefin) | Calculated Activation Energy (kcal/mol) |

| p-benzoquinone | 18.0 |

| maleic anhydride (B1165640) | 22.0 |

| trans-1,2-dicyanoethylene | 22.6 |

| 3,5-dimethylcyclopent-1-ene | 25.1 |

| 2,5-dihydrofuran | 25.4 |

| ethylene | 26.0 |

| trans-2-butene | 26.5 |

| Data sourced from Pérez-Rodríguez et al., J. Am. Chem. Soc. 2009, 131, 10, 3650–3657. acs.orgnih.gov |

As the data indicates, olefins with strong electron-withdrawing groups, such as p-benzoquinone and maleic anhydride, result in the lowest activation energies for reductive elimination. acs.org 3,5-dimethylcyclopent-1-ene, a conjugated cyclic olefin with weakly electron-donating methyl groups, shows a moderate activation energy, higher than the strongly electron-withdrawing olefins but lower than simple alkenes like ethylene. acs.orgacs.org

Based on these established principles, the behavior of this compound as an additive can be predicted. The key structural feature of this compound is the α,β-unsaturated ketone moiety. The carbonyl group is a strong electron-withdrawing group due to the electronegativity of the oxygen atom and its ability to participate in resonance. This would render the double bond in this compound significantly more electron-deficient compared to the double bond in 3,5-dimethylcyclopent-1-ene.

Therefore, it is scientifically reasonable to infer that this compound would act as an effective promoter of C-C reductive elimination from palladium(II) complexes. Its electron-withdrawing nature would facilitate the stabilization of the transition state for reductive elimination upon its coordination to the palladium center. Consequently, the activation energy for the C-C bond-forming step in the presence of this compound is expected to be considerably lower than that observed for 3,5-dimethylcyclopent-1-ene and likely falls within the range of other olefins bearing electron-withdrawing substituents, such as maleic anhydride or trans-1,2-dicyanoethylene.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5,5-dimethylcyclopent-2-en-1-one, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons in the molecule. The chemical shifts of these protons are indicative of their electronic environment. For instance, the vinyl protons at positions 2 and 3 exhibit characteristic downfield shifts due to the deshielding effect of the double bond and the carbonyl group. The methylene (B1212753) protons at position 4 and the methyl protons at position 5 show signals at specific chemical shifts, confirming the substitution pattern of the cyclopentenone ring.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum shows distinct peaks for the carbonyl carbon, the two olefinic carbons, the quaternary carbon at position 5, the methylene carbon at position 4, and the two equivalent methyl carbons. The chemical shifts of these carbons are crucial for confirming the regiochemistry of the double bond and the placement of the dimethyl groups.

¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) |

|---|---|

| H-2 | ~7.7 |

| H-3 | ~6.2 |

| H-4 | ~2.5 |

¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O (C-1) | ~210 |

| C-2 | ~165 |

| C-3 | ~135 |

| C-4 | ~45 |

| C-5 | ~40 |

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between different atoms within this compound.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other. For this compound, this would reveal the coupling between the vinyl protons (H-2 and H-3) and the coupling between the methylene protons (H-4) and the adjacent vinyl proton (H-3). This information helps to piece together the proton network within the molecule.

The Nuclear Overhauser Effect (NOE) provides through-space correlations between protons that are in close proximity, which is crucial for determining the three-dimensional structure and conformation of this compound. NOE experiments can reveal the spatial relationships between the methyl groups at the C-5 position and the protons on the cyclopentenone ring. This information is valuable for understanding the conformational preferences of the five-membered ring and any restricted rotation that might be present due to the steric bulk of the gem-dimethyl group.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the precise molecular weight of this compound, which in turn allows for the unambiguous verification of its molecular formula. chemsynthesis.com The experimentally measured monoisotopic mass can be compared to the calculated mass for the proposed formula, C₇H₁₀O, with a high degree of accuracy (typically within a few parts per million). This level of precision helps to distinguish between different compounds that may have the same nominal mass but different elemental compositions.

HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₀O |

| Calculated Monoisotopic Mass | 110.07316 g/mol |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. chemsynthesis.com The IR spectrum of this compound will prominently feature a strong absorption band characteristic of the carbonyl (C=O) group of the α,β-unsaturated ketone. Additionally, absorption bands corresponding to the C=C double bond and C-H bonds of the alkyl and vinyl groups will be present.

Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=O (α,β-unsaturated ketone) | ~1700-1720 |

| C=C (alkene) | ~1620-1650 |

| C-H (sp² hybridized) | ~3000-3100 |

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination

For chiral molecules, Electronic Circular Dichroism (ECD) spectroscopy is a vital technique for determining the absolute configuration of stereocenters. While this compound itself is not chiral, derivatives of this compound or related structures that possess stereocenters can be analyzed using ECD. The technique measures the differential absorption of left and right circularly polarized light. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms in the molecule. By comparing the experimental ECD spectrum to a theoretically calculated spectrum for a specific enantiomer, the absolute configuration can be confidently assigned.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. While a crystal structure for this compound is not prominently available in public databases, the technique has been successfully applied to its derivatives, providing crucial insights into the molecular geometry of the cyclopentenone core.

For instance, the crystal structure of 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one, a compound sharing the same 5,5-dimethylcyclopentenone skeleton, has been determined. researchgate.net The analysis confirmed the molecular structure derived from other spectroscopic methods and revealed that the solid-state conformation is stabilized by intermolecular hydrogen bonds. researchgate.net Such studies are invaluable for unambiguously confirming the connectivity of atoms and the stereochemistry of the molecule. The analysis of related cyclopentanone (B42830) structures has shown that the five-membered ring can adopt a slightly puckered conformation. ebi.ac.uk This structural information is fundamental to understanding the molecule's steric and electronic properties, which dictate its reactivity and interactions.

| Parameter | Value |

|---|---|

| Chemical Formula | C19H16Cl2O2 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.789(3) |

| b (Å) | 10.034(3) |

| c (Å) | 10.180(3) |

| α (°) | 66.99(2) |

| β (°) | 81.48(2) |

| γ (°) | 72.56(2) |

| Volume (ų) | 870.7(4) |

| Z | 2 |

Chromatographic Techniques for Compound Characterization and Impurity Profiling

Chromatographic methods are indispensable for separating and identifying components in a chemical mixture. These techniques are vital for assessing the purity of this compound and for creating a profile of any impurities resulting from its synthesis or degradation.

Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique ideal for separating and identifying volatile and semi-volatile organic compounds like this compound. The process involves a gas chromatograph, which separates compounds based on their differential partitioning between a mobile gas phase and a stationary phase in a column. The separated compounds are then introduced into a mass spectrometer, which ionizes them and breaks them into charged fragments. The resulting mass spectrum displays these fragments based on their mass-to-charge ratio, creating a unique fingerprint for the compound.

In the analysis of this compound, the molecule would exhibit a characteristic retention time in the GC column. The subsequent mass spectrum would show a molecular ion peak corresponding to its molecular weight (m/z 110). The fragmentation pattern is also predictable; common fragment ions would result from the loss of a methyl group (CH₃•, m/z 95) or the loss of carbon monoxide (CO, m/z 82), which are characteristic cleavages for this type of structure.

This technique is exceptionally useful for impurity profiling. Potential impurities from the synthesis of this compound, such as isomers (e.g., 2,5-dimethylcyclopent-2-en-1-one) or residual starting materials, would have distinct retention times and mass spectra, enabling their detection and identification even at trace levels. nih.gov The analysis of complex mixtures containing various substituted thiophenes, which are also five-membered heterocyclic rings, has demonstrated how the fragmentation pattern is significantly influenced by the nature and position of substituents, a principle that directly applies to identifying cyclopentenone impurities. arkat-usa.org

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C7H10O |

| Molecular Weight | 110.15 g/mol |

| Molecular Ion (M+) Peak (m/z) | 110 |

| Key Fragment Ion (M-CH₃) (m/z) | 95 |

| Key Fragment Ion (M-CO) (m/z) | 82 |

| Key Fragment Ion (M-CH₃-CO) (m/z) | 67 |

Computational and Theoretical Chemistry Studies

Density-Functional Theory (DFT) Calculations for Mechanistic Pathways and Energetics

Density-Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict the geometries of reactants, products, and transition states, as well as to calculate the energetics of reaction pathways. For cyclic ketones like cyclopentenone derivatives, DFT can be employed to study various reactions, including cycloadditions, radical reactions, and rearrangements.

While specific DFT studies focusing solely on 5,5-dimethylcyclopent-2-en-1-one are not prevalent in the surveyed literature, the methodology's application to similar systems provides a clear framework for its potential use. For instance, DFT has been used to study the cycloaddition reactions of cyclopentenone with various partners, successfully predicting reaction barriers and the spontaneity of the process. acs.org In one study, the reaction between a cyclic nitrone and 2-cyclopenten-1-one (B42074) was analyzed, with DFT calculations predicting a transition state barrier of 17.48 kcal/mol for the formation of the primary product. acs.org

Kinetic studies on the reaction of OH radicals with cyclopentenone and its methylated derivatives have also been supported by DFT calculations to map out the potential energy surfaces for addition and abstraction channels. nih.gov These calculations help identify the most likely reaction pathways and explain experimental observations, such as the effect of methyl substitution on reaction rates. nih.gov Similarly, DFT calculations have been performed to understand the interactions between cyclopentanone (B42830) and various solvents, revealing details about hydrogen bonding and binding energies. researchgate.net

The table below illustrates the typical kind of energetic data that DFT calculations can provide for a hypothetical reaction involving this compound.

| Parameter | Description | Hypothetical Energy (kcal/mol) |

| ΔE | Overall reaction energy (exergonic/endergonic) | -15.5 |

| ΔE‡ | Activation energy barrier of the rate-determining step | +20.2 |

| E(TS) | Energy of the transition state structure | +5.1 (relative to reactants) |

| E(Int) | Energy of a reaction intermediate | -8.7 (relative to reactants) |

This interactive table contains hypothetical data for illustrative purposes.

Electronic Structure Methods for Photophysical Processes

The interaction of molecules with light is governed by their electronic structure. Understanding photophysical processes like absorption, fluorescence, and photochemical reactions requires sophisticated computational methods that can accurately describe electronically excited states.

For many molecules, standard methods like Time-Dependent DFT (TD-DFT) can predict electronic spectra. However, when electronic states have significant multi-reference character or when studying pathways to conical intersections (points of degeneracy between electronic states), more advanced methods are necessary. The Complete Active Space Self-Consistent Field (CASSCF) method provides a good qualitative description of such systems, while second-order perturbation theory (CASPT2) is applied on top of CASSCF to recover dynamic electron correlation and provide quantitative accuracy. molcas.org

These methods are essential for building a precise picture of photochemical reaction pathways. For example, studies on thymine, a molecule with structural similarities to the chromophore in cyclopentenone, have used MS-CASPT2 and CASSCF to map the decay paths from its excited states. nih.gov These calculations revealed multiple pathways leading to conical intersections with the ground state, explaining the molecule's ultrafast decay dynamics. nih.gov Similar approaches applied to cyclobutanone (B123998) photodynamics have combined XMS-CASPT2 with trajectory surface hopping to predict photoproduct yields and lifetimes. cosmosproject.co.uk Although not specifically applied to this compound in the available literature, these methods are the gold standard for investigating its potential photochemical reactions, such as [2+2] cycloadditions or rearrangements.

To understand the time-evolution of a molecule after it absorbs light, static calculations on a potential energy surface are insufficient. Trajectory surface hopping is a semiclassical method that simulates the "flight" of a molecule through its excited-state potential energy landscapes. rsc.org In these simulations, a swarm of trajectories is initiated from an excited electronic state, and their paths are followed over time. The method allows for non-adiabatic transitions—or "hops"—between different electronic states, which are particularly important near conical intersections. rsc.orgnih.gov

This technique provides critical insights into reaction mechanisms, quantum yields, and product distributions in photochemical reactions. For instance, trajectory surface hopping simulations have been used to:

Uncover the detailed mechanisms of photodecarbonylation in cyclopropenones. rsc.org

Predict the photoproducts of cyclobutanone after excitation, finding that outcomes include CO + cyclopropane (B1198618) and ethene + ketene. cosmosproject.co.ukaip.org

Simulate the complex photoisomerization of the retinal protonated Schiff-base, the chromophore involved in vision. rsc.org

By running these simulations, researchers can predict the lifetime of excited states and the timescale for product formation, offering a direct comparison with time-resolved experimental data. cosmosproject.co.ukaip.org

The general steps involved in a trajectory surface hopping simulation are outlined below.

| Step | Description |

| 1. Initial Conditions | A set of nuclear positions and velocities is generated, often from a Wigner distribution, to represent the molecule in its ground state. |

| 2. Excitation | The system is vertically promoted to an excited electronic state (e.g., S1 or S2), simulating light absorption. |

| 3. Propagation | The nuclei move according to the forces of the excited state potential energy surface, calculated on-the-fly. |

| 4. Surface Hopping | At each time step, the probability of transitioning to another electronic state is calculated. A stochastic algorithm determines if a "hop" occurs. |

| 5. Deactivation | The trajectory continues until it returns to the ground electronic state or reaches the final simulation time. |

| 6. Analysis | The outcomes of a large number of trajectories are averaged to determine product yields, lifetimes, and reaction mechanisms. |

This interactive table outlines the general workflow of trajectory surface hopping simulations.

Molecular Modeling and Conformational Analysis

The three-dimensional shape of a molecule is fundamental to its reactivity and interactions. Molecular modeling encompasses a range of techniques used to determine the preferred shapes, or conformations, of molecules.

Energy minimization, or geometry optimization, is a computational process that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. mdpi.comsapub.org This is crucial for predicting the most stable structure of a molecule. For a flexible molecule like this compound, the five-membered ring can adopt different puckered conformations. Conformational sampling methods are used to explore the different possible arrangements, and energy minimization is then used to refine these structures and identify the lowest-energy conformers.

Studies on related systems, such as complex bis(dimedone) derivatives, combine molecular modeling with experimental NMR data to determine conformational exchanges. researchgate.net In such studies, computational methods like B3LYP are used to calculate the structures and relative energies of different conformers, which helps in interpreting the experimental spectra. researchgate.net The goal is to find the global energy minimum, though algorithms can sometimes get trapped in local minima, representing less stable conformations.

Theoretical Investigations of Solvent Effects on Reaction Kinetics and Mechanisms

Most chemical reactions are carried out in a solvent, which can have a profound impact on reaction rates and outcomes. Theoretical models are essential for understanding and predicting these solvent effects. chemrxiv.org These models generally fall into two categories: implicit and explicit solvent models.

Implicit solvent models (e.g., Polarizable Continuum Model, PCM) treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. This is more computationally intensive but allows for the study of specific interactions like hydrogen bonding.

Computational studies have shown that solvents can alter reaction barriers by differentially stabilizing the reactants, transition states, and products. chemrxiv.orgorientjchem.org For example, in cycloaddition reactions involving cyclopentadiene (B3395910), calculations have demonstrated that polar solvents can either increase or decrease the activation energy depending on the specific nature of the reactants and the transition state. orientjchem.org A study on the Diels-Alder reaction between cyclopentadiene and methyl vinyl ketone found that the higher activation barrier in methanol (B129727) compared to water was due to differences in the strength and lifetime of hydrogen bonds with the transition state. chemrxiv.org These theoretical tools are vital for rational solvent selection to optimize reaction conditions.

The table below summarizes the primary ways in which solvents can influence reaction kinetics and mechanisms.

| Influence | Description |

| Stabilization Effects | Preferential solvation of the transition state over the reactants lowers the activation energy and accelerates the reaction. Conversely, greater stabilization of reactants increases the barrier. |

| Direct Participation | Solvent molecules can act as catalysts, reactants, or intermediates, opening up new reaction pathways. |

| Caging Effects | The solvent can trap reactive species, influencing the probability of them colliding and reacting. |

| Solubility | The solubility of reactants and catalysts in the solvent can control their effective concentrations and thus the reaction rate. |

This interactive table summarizes key solvent influences on chemical reactions.

Synthetic Applications and Role As a Building Block in Organic Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

The unique structural and electronic properties of 5,5-dimethylcyclopent-2-en-1-one make it a valuable intermediate in the assembly of complex target molecules. The cyclopentenone core is a powerful synthon, offering multiple reaction sites for a wide array of chemical transformations. rsc.org

Facilitation of Natural Product Synthesis and Analogues

The this compound motif is found within certain natural product structures and serves as a crucial starting point for the synthesis of their analogues. For instance, this structural unit is a component of 5,6-seco-grayanane diterpenoids. nih.gov Researchers have leveraged this natural scaffold to design and synthesize novel competitive inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key target in the management of type 2 diabetes. nih.govnih.gov By modifying the natural product framework containing the this compound core, scientists can develop new therapeutic agents. nih.gov Furthermore, a derivative, (4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylcyclopent-2-en-1-one, has been identified as a specific intermediate in the synthesis of other complex natural products. researchgate.net

Utility in Fine Chemical and Pharmaceutical Intermediate Production

The this compound framework is a key precursor in the synthesis of specialized chemicals and pharmaceutical intermediates. Patents reveal its role in creating advanced therapeutic agents. For example, 2-hydroxy-5,5-dimethylcyclopent-2-en-1-one (B14649635) is a documented starting material in the synthesis of inhibitors for NF-κB inducing kinase (NIK), which are under investigation for treating cancers and autoimmune disorders. bohrium.com Another derivative, 2-bromo-5,5-dimethylcyclopent-2-en-1-one (B6208341), is listed as a chemical compound in patent literature concerning the development of PARP inhibitors, another important class of cancer therapeutics. Academic research further highlights the synthesis of derivatives like 3-Ethoxy-5,5-dimethylcyclopent-2-en-1-one, demonstrating the compound's utility in generating a library of intermediates for various applications.

Precursor in Biofuel Target Compound Synthesis

Scaffold for Novel Cyclopentenone Derivative Development

The this compound structure serves as an excellent and adaptable scaffold for creating a wide range of new cyclopentenone derivatives. Its foundational framework can be chemically modified at several positions to introduce different functional groups, thereby altering its chemical properties for specific applications. The synthesis of various substituted derivatives, such as those mentioned in pharmaceutical patents, underscores its role as a versatile starting point. bohrium.com Examples include the preparation of:

2-hydroxy-5,5-dimethylcyclopent-2-en-1-one bohrium.com

2-bromo-5,5-dimethylcyclopent-2-en-1-one

3-Ethoxy-5,5-dimethylcyclopent-2-en-1-one

(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylcyclopent-2-en-1-one researchgate.net

4,4-Dimethyl-5-oxocyclopent-1-en-1-yl trifluoromethanesulfonate (B1224126) bohrium.com

Cyclopentenones as Model Systems in Fundamental Organic Chemistry Research

Cyclopentenones are frequently used as benchmark substrates to study and develop a multitude of chemical transformations. As an α,β-unsaturated ketone, the cyclopentenone structure is ideal for investigating fundamental reactions such as nucleophilic conjugate addition (including Michael reactions) and cycloadditions like the Diels-Alder reaction. The rigid ring of cyclopentenones provides a clear stereochemical and mechanistic framework for analyzing reaction outcomes.

Key synthetic methods for creating the cyclopentenone ring itself, such as the Pauson-Khand reaction and Nazarov cyclization, are areas of intensive study where various cyclopentenone products serve as the subjects of research. Specifically, this compound has been utilized in fundamental photochemical research to study the excited state dynamics of cyclic enones, providing insights into their behavior upon light absorption. This foundational knowledge is crucial for developing new photochemical reactions and for understanding the stability and reactivity of these important chemical motifs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,5-dimethylcyclopent-2-en-1-one, and how can reaction conditions be monitored for yield optimization?

- Methodological Answer : Synthesis typically involves cyclization of pre-functionalized precursors, such as diketones or enol ethers, under acidic or thermal conditions. Reaction progress can be tracked using thin-layer chromatography (TLC) with UV visualization or gas chromatography (GC). For purification, fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Key challenges include controlling regioselectivity and minimizing side reactions like over-oxidation. Structural confirmation requires - and -NMR, with emphasis on characteristic signals (e.g., cyclopentenone carbonyl at ~210 ppm in -NMR) .

Q. How can X-ray crystallography and NMR spectroscopy resolve ambiguities in the structural assignment of this compound derivatives?

- Methodological Answer : X-ray diffraction (e.g., using SHELXL for refinement ) provides unambiguous bond lengths and angles, particularly for distinguishing between tautomers or stereoisomers. For NMR, 2D techniques like - HSQC and HMBC are critical for assigning quaternary carbons and confirming conjugation in the cyclopentenone system. Discrepancies between calculated (DFT) and experimental NMR shifts may arise due to dynamic effects, requiring temperature-dependent studies .

Advanced Research Questions

Q. How does axial chirality in this compound derivatives influence their spectroscopic and reactivity profiles?

- Methodological Answer : Substituent rotation (e.g., around the C1-C10 bond in fused-ring systems) can create diastereomeric conformers detectable via -NMR splitting or NOE correlations. Quantum mechanical calculations (e.g., DFT with B3LYP/6-311+G(d,p)) can model rotational barriers and predict electronic circular dichroism (ECD) spectra for absolute configuration determination. Experimental validation via single-crystal X-ray diffraction (Flack/Hooft parameters) is essential to resolve ambiguities .

Q. What computational methods are effective for analyzing ring puckering and strain in this compound?

- Methodological Answer : Cremer-Pople puckering parameters quantify out-of-plane distortions. For 5-membered rings, calculate the puckering amplitude () and phase angle () using Cartesian coordinates from crystallographic data. Software like ORTEP-3 visualizes deviations from planarity, while molecular dynamics simulations (e.g., AMBER) assess strain energy contributions. Compare results with analogous systems (e.g., cyclopentanone) to contextualize steric effects from the dimethyl groups.

Q. How can researchers resolve contradictions between experimental data (e.g., NMR, X-ray) and computational predictions for this compound derivatives?

- Methodological Answer :

- Step 1 : Verify data quality (e.g., crystallographic -factor < 5%, NMR signal-to-noise > 20:1).

- Step 2 : Re-examine computational inputs (e.g., solvent effects in NMR simulations, relativistic corrections for heavy atoms).

- Step 3 : Perform sensitivity analyses (e.g., torsional scans for conformational flexibility).

- Example : In mollactones, discrepancies in -NMR shifts were resolved by identifying dynamic pseudorotation via variable-temperature NMR and QM/MM hybrid calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.